molecular formula C13H15N5O4S3 B4860729 N-(4-ACETAMIDOPHENYL)-2-[(5-METHANESULFONAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE

N-(4-ACETAMIDOPHENYL)-2-[(5-METHANESULFONAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B4860729
M. Wt: 401.5 g/mol
InChI Key: GIBYMVGZTNZJBP-UHFFFAOYSA-N
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Description

N-(4-ACETAMIDOPHENYL)-2-[(5-METHANESULFONAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4S3/c1-8(19)14-9-3-5-10(6-4-9)15-11(20)7-23-13-17-16-12(24-13)18-25(2,21)22/h3-6H,7H2,1-2H3,(H,14,19)(H,15,20)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBYMVGZTNZJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETAMIDOPHENYL)-2-[(5-METHANESULFONAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of sulfur and nitrogen sources.

    Attachment of the Methanesulfonamido Group: This step may involve the reaction of the thiadiazole intermediate with methanesulfonyl chloride in the presence of a base.

    Coupling with Acetamidophenyl Derivative: The final step involves coupling the methanesulfonamido-thiadiazole intermediate with an acetamidophenyl derivative under suitable conditions, such as the use of coupling reagents and solvents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETAMIDOPHENYL)-2-[(5-METHANESULFONAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfonamide or thiadiazole moieties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ACETAMIDOPHENYL)-2-[(5-METHANESULFONAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ACETAMIDOPHENYL)-2-[(5-METHANESULFONAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE: can be compared with other thiadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both acetamidophenyl and methanesulfonamido-thiadiazole moieties. These structural elements may confer unique biological or chemical properties, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ACETAMIDOPHENYL)-2-[(5-METHANESULFONAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-ACETAMIDOPHENYL)-2-[(5-METHANESULFONAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE

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